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Compound of Interest

Compound Name: 1-(3-Furoyl)piperidin-4-amine

CAS No.: 926210-83-5

Cat. No.: B1340339

Get Quote

Introduction & Scientific Rationale
1-(3-Furoyl)piperidin-4-amine (FPA-1) is a bifunctional building block characterized by a

piperidine ring substituted with a 3-furoyl group at the nitrogen (N1) and a primary amine at

position 4. In modern drug discovery, this molecule is primarily screened in two contexts:

Fragment-Based Screening: As a low-molecular-weight fragment (<200 Da) to identify weak

binding affinities (

> 10

M) against novel targets.

Scaffold Profiling: As a core moiety for "Library Expansion" where the primary amine is

derivatized to generate amide/urea libraries targeting GPCRs.

Mechanistic Insight: The piperidine nitrogen's amide linkage to the furan ring restricts

conformational flexibility, creating a distinct vector for the 4-amine. This rigidity is advantageous
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for reducing the entropic penalty upon protein binding, making FPA-1 a high-value scaffold for

Surface Plasmon Resonance (SPR) and TR-FRET campaigns.

Experimental Workflow Overview
The following diagram outlines the critical path for validating FPA-1, moving from quality control

to functional target confirmation.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: Figure 1. Integrated HTS workflow for FPA-1. The process prioritizes solubility metrics

before committing to expensive binding assays.

Protocol 1: Solubility & Aggregation Profiling
(Nephelometry)
Rationale: FPA-1 contains a lipophilic furan ring which may induce aggregation at high

concentrations required for fragment screening (typically 1 mM). False positives in HTS often

arise from colloidal aggregates sequestering proteins.

Materials
Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.

Reagents: FPA-1 (Solid), DMSO (anhydrous), PBS (pH 7.4).
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Plate: 96-well clear flat-bottom UV-star plate.

Step-by-Step Methodology
Stock Preparation: Dissolve FPA-1 in 100% DMSO to a concentration of 100 mM. Sonicate

for 5 minutes to ensure complete dissolution.

Dilution Series: Prepare a 10-point dilution series in DMSO (100 mM down to 0.1 mM).

Aqueous Transfer: Transfer 2

L of each DMSO stock into 198

L of PBS (pH 7.4) in the assay plate (Final DMSO = 1%).

Incubation: Shake plate at 500 rpm for 60 minutes at 25°C.

Measurement: Measure forward light scattering (laser intensity).

Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point

where scattering deviates from the baseline.

Acceptance Criteria: FPA-1 must remain soluble at

200

M to be viable for SPR screening.

Protocol 2: Primary Binding Screen via Surface
Plasmon Resonance (SPR)
Rationale: As a fragment, FPA-1 likely exhibits fast on/off rates. SPR is the gold standard for

detecting these transient interactions without the need for competing radioligands.

Target Model:Generic Kinase Domain (e.g., PKA or CDK2) or GPCR Stabilized Membrane.

Experimental Setup
System: Biacore 8K or T200.
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Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, 1%

DMSO).

Assay Protocol
Immobilization: Immobilize the target protein to ~3000 RU (Resonance Units) using standard

Amine Coupling (EDC/NHS chemistry).

Critical Step: Ensure the Reference Channel is blocked with Ethanolamine to subtract

non-specific binding.

Compound Injection:

Prepare FPA-1 at 500, 250, 125, 62.5, and 31.25

M in Running Buffer.

Inject for 60 seconds (Association) followed by 60 seconds dissociation.

Flow rate: 30

L/min.

Regeneration: Fragments usually dissociate spontaneously. If needed, use a mild 10-second

pulse of 10 mM Glycine pH 9.5.

Data Processing:

Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive

index changes.

Fit data to a 1:1 Steady State Affinity model to derive

.

Data Output Table: Expected SPR Parameters
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Protocol 3: Functional Validation via TR-FRET
(LANCE Ultra)
Rationale: Once binding is confirmed, functional inhibition must be assessed. For FPA-1, we

utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition

assay. This is robust against autofluorescence, which can be an issue with furan-containing

compounds.

Mechanism: FPA-1 competes with a Biotinylated Tracer for the binding site of the target protein

(e.g., a GPCR or Kinase).

🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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Caption: Figure 2. TR-FRET Competition Assay Principle. FPA-1 displacement of the tracer

results in a decrease in the FRET signal at 665 nm.

Step-by-Step Methodology
Reagent Prep:

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Tracer: Biotinylated-Ligand (at

concentration).

Detection: LANCE Eu-W1024 Anti-tag antibody + ULight-Streptavidin.

Plate Layout (384-well low volume white plate):

5

L FPA-1 (titration from 1 mM).

5

L Target Protein (Final conc. ~5 nM).

Incubate 15 mins at RT.

5

L Tracer Mix (Biotin-Ligand + Eu-Ab + ULight-SA).

Incubation: Cover and incubate for 60 minutes at Room Temperature in the dark.

Readout: Read on EnVision or PHERAstar FSX.

Excitation: 337 nm (Laser).

Emission 1: 615 nm (Donor).

Emission 2: 665 nm (Acceptor).
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Calculation:

Calculate % Inhibition relative to DMSO controls (0% inhibition) and No-Enzyme controls
(100% inhibition).
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Disclaimer: This protocol is intended for research use only. 1-(3-Furoyl)piperidin-4-amine is a

chemical building block; specific biological activity depends on the target context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Throughput Screening &
Profiling of 1-(3-Furoyl)piperidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340339#high-throughput-screening-assays-for-1-3-
furoyl-piperidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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